molecular formula C22H14N2O5 B287883 [(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate

[(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate

Cat. No. B287883
M. Wt: 386.4 g/mol
InChI Key: DWZQMFLBYBNTRI-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate, also known as DB, is a chemical compound with potential applications in scientific research. DB belongs to the class of chromen-7-yl benzoates and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of [(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

[(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate has several advantages for use in lab experiments. This compound is stable and can be easily synthesized on a large scale. This compound is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, this compound has some limitations for use in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain assays. Additionally, the biological activity of this compound may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of [(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate in scientific research. One potential direction is the development of novel drugs based on the chemical structure of this compound. Another potential direction is the use of this compound as a tool for studying the mechanisms of cancer progression and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
This compound, or this compound, is a chemical compound with potential applications in scientific research. This compound exhibits antioxidant, anti-inflammatory, and anticancer properties and has been used as a lead compound for the development of novel drugs. The synthesis of this compound has been optimized, and this compound has several advantages for use in lab experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of [(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate involves the reaction between 3-acetyl-4-hydroxy-2H-chromen-2-one and phenylhydrazine in the presence of a suitable catalyst and solvent. The reaction results in the formation of this compound. The synthesis of this compound has been optimized and can be carried out on a large scale.

Scientific Research Applications

[(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate has potential applications in scientific research, especially in the field of medicinal chemistry. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties in various studies. This compound has been used as a lead compound for the development of novel drugs for the treatment of cancer and other diseases.

properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

[(3Z)-2,4-dioxo-3-(phenylhydrazinylidene)chromen-7-yl] benzoate

InChI

InChI=1S/C22H14N2O5/c25-20-17-12-11-16(28-21(26)14-7-3-1-4-8-14)13-18(17)29-22(27)19(20)24-23-15-9-5-2-6-10-15/h1-13,23H/b24-19-

InChI Key

DWZQMFLBYBNTRI-CLCOLTQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=N/NC4=CC=CC=C4)/C(=O)O3

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=NNC4=CC=CC=C4)C(=O)O3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=NNC4=CC=CC=C4)C(=O)O3

Origin of Product

United States

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